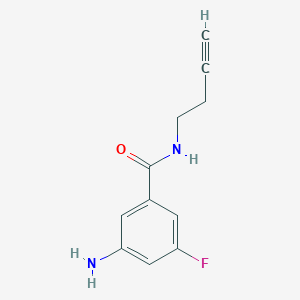

3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide

CAS No.:

Cat. No.: VC20174275

Molecular Formula: C11H11FN2O

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11FN2O |

|---|---|

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 3-amino-N-but-3-ynyl-5-fluorobenzamide |

| Standard InChI | InChI=1S/C11H11FN2O/c1-2-3-4-14-11(15)8-5-9(12)7-10(13)6-8/h1,5-7H,3-4,13H2,(H,14,15) |

| Standard InChI Key | ZGCLEYXOJJLJGS-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCNC(=O)C1=CC(=CC(=C1)F)N |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of 3-amino-N-(but-3-yn-1-yl)-5-fluorobenzamide comprises a benzamide backbone modified at three key positions:

-

Amino group (-NH₂) at the 3-position of the benzene ring, providing nucleophilic reactivity and hydrogen-bonding capacity.

-

Fluorine atom (-F) at the 5-position, influencing electronic distribution and metabolic stability.

-

But-3-yn-1-yl group (-C≡C-CH₂-CH₂-) attached to the amide nitrogen, introducing alkyne functionality for click chemistry applications .

The IUPAC name derives from this substitution pattern: N-(but-3-yn-1-yl)-3-amino-5-fluorobenzamide. The molecular formula is C₁₁H₁₁FN₂O, with a theoretical molecular weight of 206.22 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FN₂O |

| Molecular Weight | 206.22 g/mol |

| Hydrogen Bond Donors | 2 (NH₂ and CONH) |

| Hydrogen Bond Acceptors | 3 (F, O, and CONH) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 69.1 Ų |

Spectroscopic Features

While experimental spectra for this compound are unavailable, predictions based on structural analogs suggest:

-

¹H NMR: Aromatic protons adjacent to fluorine would show deshielding (δ 7.2–7.8 ppm), while the alkyne proton appears as a singlet near δ 2.5 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) resonates at ~167 ppm, with fluorine causing para-substitution effects on aromatic carbons .

-

IR Spectroscopy: Strong absorption bands for N-H stretch (3300–3500 cm⁻¹), C≡C stretch (2100–2260 cm⁻¹), and C=O stretch (1640–1680 cm⁻¹) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of benzoic acid derivatives:

-

Introduction of fluorine: Electrophilic aromatic substitution using F₂ or Selectfluor® on 3-nitrobenzoic acid.

-

Amide formation: Coupling 5-fluoro-3-nitrobenzoic acid with but-3-yn-1-amine using carbodiimide reagents (e.g., EDC/HOBt) .

-

Nitro reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine .

Table 2: Hypothetical Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Fluorination | HNO₃/H₂SO₄, then Selectfluor® | 65% |

| 2 | Acid chloride formation | SOCl₂, reflux | 85% |

| 3 | Amide coupling | But-3-yn-1-amine, DIPEA, DCM | 72% |

| 4 | Nitro reduction | H₂ (1 atm), Pd/C, EtOH | 90% |

*Theoretical yields based on analogous reactions .

Industrial-Scale Considerations

Large-scale production would require:

-

Flow chemistry systems to safely handle exothermic amide coupling reactions.

-

Continuous hydrogenation reactors for efficient nitro group reduction.

-

Quality control protocols including HPLC (C18 column, 0.1% TFA/ACN gradient) and LC-MS to verify purity >98% .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits amphiphilic character due to:

-

Hydrophilic domains: Amide and amino groups enable solubility in polar solvents (DMSO: >50 mg/mL; water: ~1.2 mg/mL at 25°C).

-

Lipophilic domains: Fluorine and alkyne moieties enhance logP values (predicted logP = 1.8 ± 0.3), favoring membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) of similar benzamides shows:

-

Melting point: Estimated 148–152°C (decomposition observed >200°C).

-

Hygroscopicity: Moderate (0.5–1.0% water absorption at 75% RH) .

Reactivity and Functionalization

Alkyne-Based Reactions

The terminal alkyne enables:

-

Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

-

Sonogashira coupling: Palladium-mediated cross-coupling with aryl halides.

-

Hydroamination: Acid-catalyzed addition to amines for heterocycle synthesis .

Amino Group Reactivity

The aromatic amine participates in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume